1,2-Dithiolan-4-ol
Overview
Description
1,2-Dithiolan-4-ol is a chemical compound with the molecular formula C3H6OS2 . It has an average mass of 122.209 Da and a monoisotopic mass of 121.986008 Da .
Synthesis Analysis
The synthesis of functional 1,2-dithiolanes, including this compound, can be achieved by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine . This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic molecule comprising a disulfide bond . The five-membered cyclic geometry of 1,2-dithiolanes forces the disulfide scaffold into conformations with CSSC dihedral angles lower than 35 ̊ .Chemical Reactions Analysis
1,2-Dithiolanes are known for their intricate reactivity, arising from the geometric constraints imposed upon the sulfur-sulfur (S–S) bond . This stereoelectronic effect weakens the S–S bond, rendering 1,2-dithiolanes prone to rapid thiol-disulfide exchange and ring-opening polymerization .Physical And Chemical Properties Analysis
This compound has a molecular formula of C3H6OS2 . It has an average mass of 122.209 Da and a monoisotopic mass of 121.986008 Da .Scientific Research Applications
Dynamic Smart Materials
1,2-Dithiolan-4-ol plays a crucial role in the development of dynamic smart materials. Its reversible polymerization mediated by dynamic covalent disulfide bonds has been a significant scaffold in constructing dynamic polymers and materials that can adapt, respond, repair, and recycle (Zhang et al., 2022).
properties
IUPAC Name |
dithiolan-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS2/c4-3-1-5-6-2-3/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXRKIWFJYELO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSS1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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